molecular formula C9H11NO B1200545 2-Phenylpropanamide CAS No. 1125-70-8

2-Phenylpropanamide

Cat. No.: B1200545
CAS No.: 1125-70-8
M. Wt: 149.19 g/mol
InChI Key: DOZZSWAOPDYVLH-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. This interaction is crucial in the phenylpropanoid pathway, which leads to the biosynthesis of various secondary metabolites such as flavonoids, lignins, and coumarins . Additionally, this compound can act as a substrate for other enzymes involved in the metabolism of phenylpropanoids, affecting the overall metabolic flux and the levels of different metabolites.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, it can modulate the expression of genes involved in the phenylpropanoid pathway, leading to changes in the production of secondary metabolites . These changes can affect the plant’s defense mechanisms, growth, and development. In animal cells, this compound may interact with signaling molecules and receptors, altering cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as PAL, influencing their catalytic activity . This binding can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, this compound can affect the transcription of genes by interacting with transcription factors and other regulatory proteins, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression, although the specific outcomes depend on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activities and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly the phenylpropanoid pathway. It interacts with enzymes such as PAL, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase, which are key players in the biosynthesis of phenylpropanoids . These interactions influence the metabolic flux and the levels of various metabolites, affecting the overall metabolic balance within the cell. Additionally, this compound can be conjugated to other molecules by specific enzymes, further diversifying its metabolic roles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within the cell can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, as it may interact with different enzymes and proteins in each compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with ammonia or an amine under dehydrating conditions to form the amide bond. Another method includes the use of acyl chlorides, where phenylacetyl chloride reacts with ammonia or an amine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: 2-Phenylpropanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

2-Phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Phenylacetamide: Similar structure but lacks the alpha-methyl group.

    Benzamide: Contains a benzene ring directly attached to the amide group.

    Propionamide: Lacks the phenyl group.

Uniqueness: 2-Phenylpropanamide is unique due to the presence of both a phenyl group and an alpha-methyl group, which confer distinct chemical and physical properties. This combination makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZZSWAOPDYVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-70-8
Record name Hydratropamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydratropamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

3-Phenylpropionic acid (12 mg) was dissolved in tetrahydrofuran (2 ml), and triethylamine (12 μl) and isobutyl chloroformate (11 μl) were added to the solution under ice cooling. The reaction mixture was stirred at the same temperature for 1 hour, and then a solution of the compound obtained in Example 190, (1) in tetrahydrofuran (1 ml) was slowly added dropwise to the reaction mixture at −78° C. The reaction mixture was gradually warmed to room temperature, and stirred overnight. Then, ethyl acetate and saturated aqueous sodium hydrogencarbonate were added to the reaction mixture, and the layers were separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=20:1:0.1) to obtain a phenylpropionamide compound (22 mg). (2) By using the compound obtained in (1) mentioned above (22 mg) as a starting material, the compound shown in Table 5 (15 mg) was obtained in the same manners as those of Example 4, (6) and Example 11.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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